![molecular formula C18H19N5OS2 B5653457 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5653457.png)
2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-[3-(methylthio)phenyl]acetamide
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Overview
Description
The compound "2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-[3-(methylthio)phenyl]acetamide" belongs to a class of chemicals known for their potential in medicinal chemistry, particularly due to their structural complexity and functional diversity. These compounds often exhibit a range of biological activities and are the subject of synthesis and analysis to explore their properties and potential applications.
Synthesis Analysis
The synthesis of similar compounds typically involves multistep chemical reactions, starting from basic phenylamino or phenylthio precursors. These processes may include the formation of intermediate compounds through reactions such as cycloadditions, condensations, and substitutions. For example, derivatives of acetamide compounds have been synthesized by reacting dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with chloroacetamide compounds, highlighting the complexity and specificity of these synthesis processes (Duran & Demirayak, 2012).
Molecular Structure Analysis
Molecular structure analysis of these compounds, including the target compound, often involves advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses confirm the structures of synthesized compounds and provide detailed insights into their molecular configurations and conformations.
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. For instance, the presence of tetrazole, thiadiazole, or oxadiazole rings in related compounds has been associated with various biological activities, and their chemical reactions can include further functionalization or interaction with biomolecules.
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystal structures, are crucial for understanding the behavior of these compounds in different environments and their potential for drug formulation. Crystalline structure analysis through X-ray diffraction provides insights into the molecular arrangement and stability of these compounds.
Chemical Properties Analysis
The chemical properties, such as acidity (pKa values) and reactivity towards other chemical entities, are essential for predicting the behavior of these compounds in biological systems. For example, the pKa determination of similar acetamide derivatives can inform their ionization states under physiological conditions, affecting their absorption and distribution in the body (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS2/c1-12-7-8-15(9-13(12)2)23-18(20-21-22-23)26-11-17(24)19-14-5-4-6-16(10-14)25-3/h4-10H,11H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZWGYKXYDRSPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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